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Introduction
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung

cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] Developed by AstraZeneca, this

mono-anilino-pyrimidine compound is designed to selectively target both EGFR TKI-sensitizing

mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while

exhibiting minimal activity against wild-type EGFR.[2][3][4] This selectivity profile enhances its

therapeutic index, leading to improved efficacy and a more manageable side-effect profile

compared to earlier-generation TKIs.[1][5] This guide provides a comprehensive overview of

the pharmacokinetics and pharmacodynamics of osimertinib, presenting key data in a

structured format and detailing the experimental context.

Pharmacodynamics: Mechanism of Action
Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within

the ATP-binding site of mutant EGFR.[1][2] This irreversible binding blocks EGFR

autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation and

survival.[6] The primary signaling cascades disrupted by osimertinib are the PI3K/AKT and
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RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for cell growth, survival, and

differentiation.[1][2][6]

A significant advantage of osimertinib is its high affinity for mutant EGFR, being approximately

200 times more potent for the L858R/T790M mutant form than for wild-type EGFR in vitro.[5]

This selectivity for mutated EGFR spares healthy tissues and is believed to contribute to its

favorable safety profile.[5] Furthermore, osimertinib has demonstrated the ability to cross the

blood-brain barrier, making it an effective treatment for central nervous system (CNS)

metastases, a common complication in NSCLC patients.[1][3]

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of

osimertinib.

EGFR Signaling Pathway and Osimertinib's Mechanism of Action

Pharmacokinetics: ADME Profile
The pharmacokinetic profile of osimertinib has been well-characterized in both healthy

volunteers and patients with NSCLC.[7][8] The key parameters are summarized in the tables

below.

Table 1: Key Pharmacokinetic Parameters of Osimertinib
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Parameter Value Reference

Absorption

Bioavailability 69.8% (90% CI: 66.7-72.9) [9]

Time to Cmax (Median) 6 hours [5]

Distribution

Volume of Distribution (Vd) 918 L [5]

Plasma Protein Binding 95% [5]

Metabolism

Primary Metabolizing Enzyme CYP3A [5]

Active Metabolites AZ7550, AZ5104 [5][10]

Excretion

Route of Elimination Feces (68%), Urine (14%) [5][10]

Half-life (t½) ~48 hours [5][10]

Oral Clearance (CL/F) 14.3 L/h [10]

Table 2: In Vitro Potency of Osimertinib and its
Metabolites

Compound Target IC50 (nM) Reference

Osimertinib
EGFR

(L858R/T790M)
<15 [2]

Osimertinib Wild-Type EGFR 480-1865 [2]

AZ5104
Mutant and Wild-Type

EGFR

More potent than

Osimertinib
[5]

AZ7550 Mutant EGFR
Similar potency to

Osimertinib
[5]
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Experimental Protocols
Population Pharmacokinetic (PopPK) Analysis
A PopPK model for osimertinib and its active metabolite AZ5104 was developed using data

from two NSCLC patient studies (n=748) and one healthy volunteer study (n=32).[8] Patients

received single or multiple once-daily doses of osimertinib ranging from 20-240 mg.[8] A

nonlinear mixed-effects modeling approach was used to characterize the pharmacokinetics.[8]

Individual exposure values were then used to investigate the relationship with efficacy

(Response Evaluation Criteria in Solid Tumors [RECIST 1.1]) and safety parameters (rash,

diarrhea, QTcF).[8] Body weight, serum albumin, and ethnicity were identified as statistically

significant covariates on the pharmacokinetics of osimertinib, but their impact was not found to

be clinically relevant.[8]

Bioavailability Study
An open-label, single-dose study was conducted in ten healthy subjects to determine the

absolute bioavailability of osimertinib.[9] Participants received a single oral 80 mg dose of

osimertinib concurrently with a 100 µg intravenous microtracer dose of [14C]osimertinib.[9] Oral

and intravenous pharmacokinetic profiles were determined simultaneously for osimertinib and

its active metabolites, AZ5104 and AZ7550.[9] High-performance liquid chromatography and

accelerator mass spectrometry were used to characterize the intravenous dose

pharmacokinetics.[9]

The workflow for a typical bioavailability study is depicted below.
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Clinical Phase

Analytical Phase

Data Analysis

Subject Recruitment
(Healthy Volunteers)

Concomitant Dosing:
- Oral Osimertinib (80mg)

- IV [14C]Osimertinib (100µg)

Serial Blood Sampling

Plasma Separation

HPLC-MS/MS Analysis
(Oral Dose)

Accelerator Mass Spectrometry
(IV Microtracer)

Pharmacokinetic Modeling

Absolute Bioavailability Calculation
(AUCoral / AUCiv)
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Osimertinib Dose
(e.g., 80 mg QD)

Pharmacokinetics
(ADME)

Plasma Exposure
(AUC, Cmax)

Pharmacodynamics
(EGFR Inhibition)

Safety
(e.g., Rash, Diarrhea)

Linear correlation observed

Efficacy
(e.g., Tumor Response)

No direct correlation observed
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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